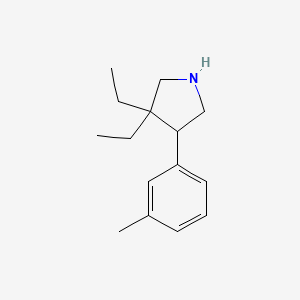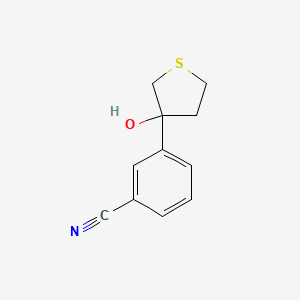
3-(3-Hydroxythiolan-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxythiolan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythiolan-3-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with thiolane precursors. One common method includes the nucleophilic substitution reaction where a thiolane ring is introduced to a benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxythiolan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxothiolan-3-yl)benzonitrile.
Reduction: Formation of 3-(3-Hydroxythiolan-3-yl)benzylamine.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxythiolan-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxythiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the thiolane ring and hydroxyl group.
3-(3-Oxothiolan-3-yl)benzonitrile: An oxidized derivative of 3-(3-Hydroxythiolan-3-yl)benzonitrile.
3-(3-Hydroxythiolan-3-yl)benzylamine: A reduced derivative with an amine group instead of the nitrile group.
Uniqueness
This compound is unique due to the presence of both a thiolane ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-(3-hydroxythiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NOS/c12-7-9-2-1-3-10(6-9)11(13)4-5-14-8-11/h1-3,6,13H,4-5,8H2 |
InChI Key |
BWCZYJRDVGMOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


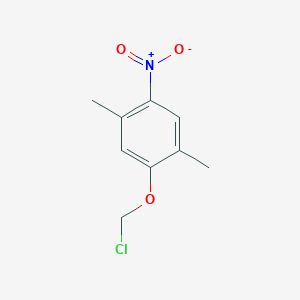
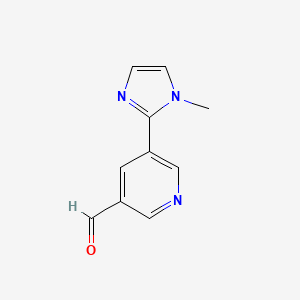
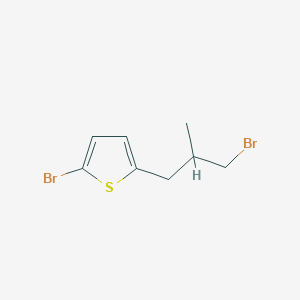
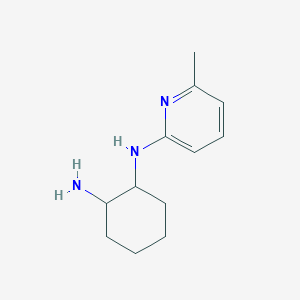
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
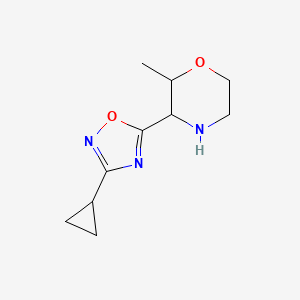
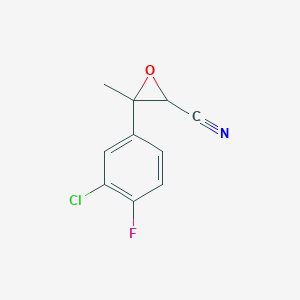

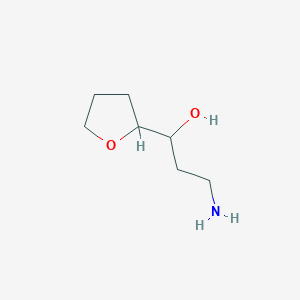
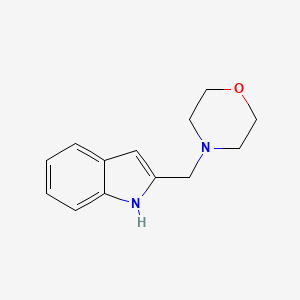
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
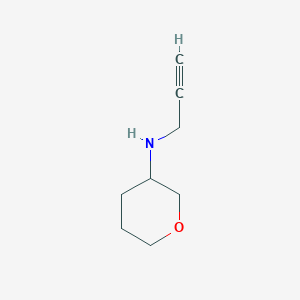
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
